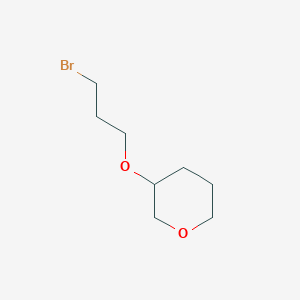
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is an organosulfur compound with the molecular formula C₆H₅NaO₄S₂. It is a sodium salt derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2-(methoxycarbonyl)thiophene-3-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of thiophene-3-sulfonyl chloride with methanol in the presence of a base, followed by neutralization with sodium hydroxide to yield the sodium salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Methanol or other suitable organic solvents.
Base: Sodium hydroxide or other strong bases.
Industrial Production Methods
Industrial production of sodium sulfinates may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonates or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Thiophene-3-sulfonic acid derivatives.
Reduction: Thiophene-3-thiol derivatives.
Substitution: Thiophene-3-alkyl or acyl derivatives
Applications De Recherche Scientifique
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 2-(methoxycarbonyl)thiophene-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinyl group. This group can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
- Sodium trifluoromethanesulfinate
Uniqueness
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is unique due to the presence of the methoxycarbonyl group, which imparts distinct reactivity and properties compared to other sodium sulfinates. This functional group enhances its solubility in organic solvents and its ability to participate in specific chemical transformations .
Propriétés
Formule moléculaire |
C6H5NaO4S2 |
|---|---|
Poids moléculaire |
228.2 g/mol |
Nom IUPAC |
sodium;2-methoxycarbonylthiophene-3-sulfinate |
InChI |
InChI=1S/C6H6O4S2.Na/c1-10-6(7)5-4(12(8)9)2-3-11-5;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
GAUXVCRAJYRAFT-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=C(C=CS1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


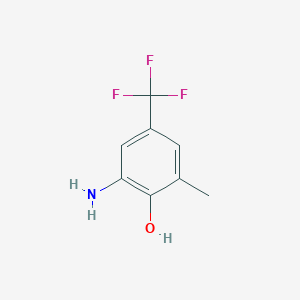
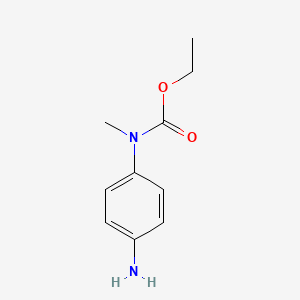
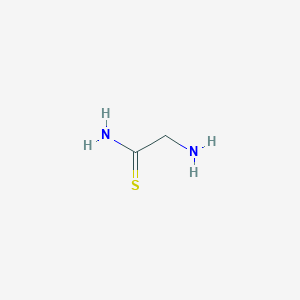
![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine](/img/structure/B13161854.png)
![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)
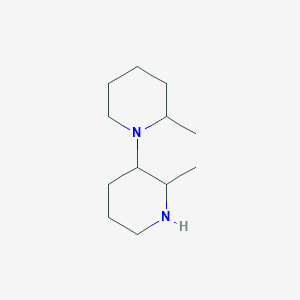
![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)
![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
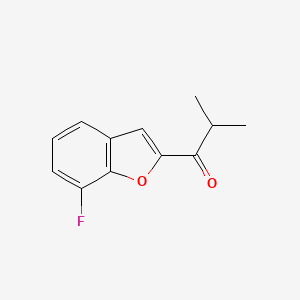
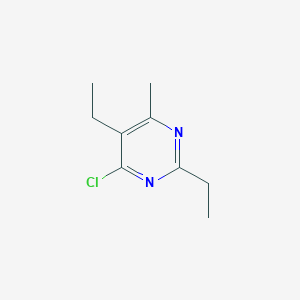
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)

